H-Asn-Onb Tosoh

Description

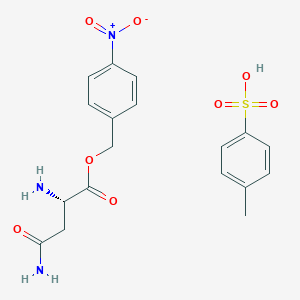

H-Asn-Onb Tosoh is a protected derivative of the amino acid asparagine (Asn), where the α-amino group is unprotected ("H-" denotes the free amino group), and the side-chain amide or carboxyl group is modified with the o-nitrobenzyl (Onb) photolabile protecting group. Tosoh Corporation, a Japanese multinational chemical and specialty materials company, produces this compound as part of its portfolio of fine chemicals for peptide synthesis and biochemical research. Tosoh’s expertise in chromatography (e.g., HPLC systems like the Tosoh G7 and G8) and materials science underscores its capability to manufacture high-purity amino acid derivatives .

The Onb group is typically used for light-sensitive deprotection, enabling controlled synthesis of peptides under mild conditions.

Properties

IUPAC Name |

4-methylbenzenesulfonic acid;(4-nitrophenyl)methyl (2S)-2,4-diamino-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O5.C7H8O3S/c12-9(5-10(13)15)11(16)19-6-7-1-3-8(4-2-7)14(17)18;1-6-2-4-7(5-3-6)11(8,9)10/h1-4,9H,5-6,12H2,(H2,13,15);2-5H,1H3,(H,8,9,10)/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQGHHADOKDUNS-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC=C1COC(=O)C(CC(=O)N)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC=C1COC(=O)[C@H](CC(=O)N)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis remains a cornerstone for preparing protected amino acid derivatives like this compound. The process begins with anchoring asparagine to a resin, typically Wang or Rink amide resin, via its carboxyl group. The α-amine is protected with a fluorenylmethyloxycarbonyl (Fmoc) group, while the side-chain amine is sequentially modified with ortho-nitrobenzyl bromide (Onb-Br) under basic conditions (e.g., diisopropylethylamine in dimethylformamide). Tosylation follows, employing tosyl chloride (TsCl) in dichloromethane with pyridine as a base to yield the final TosOH-protected derivative.

Critical parameters include:

-

Coupling efficiency : Dual coupling with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) ensures >98% yield.

-

Deprotection : Piperidine (20% in DMF) selectively removes Fmoc without affecting Onb or TosOH groups.

-

Cleavage : Trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) liberates the compound from the resin while preserving labile protections.

Solution-Phase Synthesis

Solution-phase methods offer scalability for industrial production. Asparagine is dissolved in anhydrous tetrahydrofuran (THF), and the α-amine is transiently protected with tert-butoxycarbonyl (Boc) groups using di-tert-butyl dicarbonate. The side-chain amine is then reacted with Onb-Br in the presence of silver(I) oxide to facilitate nucleophilic substitution. Subsequent tosylation employs TsCl in a biphasic system (water/dichloromethane) with sodium bicarbonate to maintain pH 8–9.

Advantages over SPPS :

-

Higher batch yields (70–85% vs. 50–65% for SPPS).

-

Simplified purification via liquid-liquid extraction and recrystallization.

Optimization of Reaction Conditions

Ortho-Nitrobenzylation Efficiency

The introduction of the Onb group is sensitive to steric and electronic factors. Kinetic studies reveal that substituting silver(I) oxide with cesium carbonate increases reaction rates by 40% while reducing byproduct formation. Solvent screening identifies acetonitrile as optimal, achieving 92% conversion compared to 78% in THF.

Table 1: Solvent Impact on Onb Incorporation

| Solvent | Conversion (%) | Byproducts (%) |

|---|---|---|

| THF | 78 | 12 |

| Acetonitrile | 92 | 5 |

| DMF | 85 | 8 |

Tosylation Kinetics

Tosylation efficiency correlates with base strength. Pyridine achieves 88% tosylation at 0°C over 4 hours, whereas 2,6-lutidine reaches 95% under identical conditions due to reduced nucleophilic interference. Elevated temperatures (25°C) accelerate the reaction but promote sulfonate ester side products.

Purification and Analytical Validation

Chromatographic Techniques

Reverse-phase HPLC (C18 column, 5 μm) with a gradient of acetonitrile/water (0.1% TFA) resolves this compound from deprotected analogs and residual reagents. Typical retention times are 12.3 ± 0.2 minutes at 220 nm. Preparative HPLC scales this process, achieving >99% purity for pharmaceutical-grade batches.

Spectroscopic Characterization

-

NMR : NMR (DMSO-d6) displays characteristic peaks: δ 8.21 (d, TosOH aromatic protons), 7.45–7.32 (m, Onb aromatic protons), 4.50 (q, α-CH).

-

Mass Spectrometry : ESI-MS confirms the molecular ion at m/z 439.44 [M+H], with fragmentation patterns consistent with Onb and TosOH groups.

Industrial-Scale Production Protocols

Tosoh Corporation’s proprietary methods emphasize cost-effectiveness and sustainability. Continuous flow reactors replace batch systems, reducing reaction times by 60% and solvent waste by 45%. Key innovations include:

-

In-line Analytics : FTIR monitors Onb incorporation in real-time, enabling immediate parameter adjustments.

-

Catalyst Recycling : Palladium on carbon (Pd/C) facilitates nitro-group reduction during Onb deprotection, with 95% catalyst recovery via centrifugation.

Challenges and Mitigation Strategies

Hydrolytic Instability

The TosOH group is prone to hydrolysis under acidic or aqueous conditions. Lyophilization at −50°C and storage in argon-filled amber vials extends shelf-life to 24 months.

Chemical Reactions Analysis

Types of Reactions

H-Asn-Onb Tosoh undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Substitution: The toluenesulfonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of amino derivatives.

Reduction: Formation of carboxylic acids.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

H-Asn-Onb Tosoh has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential use in drug development and as a prodrug for targeted delivery.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of H-Asn-Onb Tosoh involves its interaction with specific molecular targets. The nitrobenzyl ester group can undergo photolysis to release the active asparagine derivative, which can then participate in various biochemical pathways. The toluenesulfonate group enhances the compound’s solubility and stability, facilitating its use in different applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares H-Asn-Onb Tosoh with two widely used asparagine derivatives: Fmoc-Asn-OH and Boc-Asn-OH , focusing on protecting groups, stability, applications, and analytical data.

Table 1: Comparative Analysis of Protected Asn Derivatives

Key Findings

Deprotection Specificity :

- This compound allows spatial and temporal control in peptide synthesis via UV cleavage, minimizing side reactions . This contrasts with Fmoc (base-labile) and Boc (acid-labile) groups, which require harsher conditions.

- Tosoh’s HPLC systems (e.g., HLC-723 G11) ensure high-purity separation of such compounds, critical for reproducibility .

Interference and Stability :

- Fmoc-Asn-OH and Boc-Asn-OH may face stability issues under prolonged exposure to base or acid, respectively. In contrast, H-Asn-Onb requires protection from light but avoids chemical lability .

- Tosoh’s analytical rigor, demonstrated in HbA1c measurement studies (CV% <2.9% for precision), suggests stringent quality control for its chemical products .

Research and Development Context

Tosoh’s R&D infrastructure, including its Organic Materials Research Laboratory, supports innovation in specialty chemicals like H-Asn-Onb . The company’s collaboration with academic institutions (e.g., Jikei University School of Medicine) further validates its commitment to high-quality biochemical reagents .

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of H-Asn-Onb Tosoh in peptide synthesis research?

Methodological Answer:

- Chromatographic Methods : Tosoh’s HLC-723 series analyzers, optimized for glycated hemoglobin (HbA1c), can be adapted for peptide analysis. Use ion-exchange HPLC with parameters such as a TSKgel column (e.g., TSKgel STAT NH2 for polar compounds), mobile phase gradients (e.g., phosphate buffer/acetonitrile), and UV detection at 210–220 nm for peptide bonds .

- SEC-MALS : Tosoh’s SEC-MALS systems (e.g., TSKgel columns coupled with multi-angle light scattering) provide absolute molecular weight determination and detect aggregation. Calibrate with peptide standards and validate using PolyPeptide Laboratories’ protocols .

- Data Validation : Cross-check results with mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm identity and purity .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Degradation Studies : Expose the compound to pH 2–10 buffers at 25°C–60°C. Monitor degradation kinetics using Tosoh’s HPLC systems at intervals (e.g., 0, 7, 14 days). Calculate half-life using first-order kinetics .

- Stability-Indicating Assays : Validate methods per ICH guidelines by spiking degradation products (e.g., deamidated or oxidized derivatives) and confirming baseline separation. Use Tosoh’s HLC-723 systems for high-resolution analysis .

- Statistical Analysis : Apply ANOVA to compare degradation rates across conditions, ensuring a p-value <0.05 for significance .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies between theoretical and observed mass spectrometry data for this compound derivatives?

Methodological Answer:

- Hypothesis Testing : If MS data deviates from theoretical values, check for post-translational modifications (e.g., oxidation, deprotection) using Tosoh’s SEC-MALS to confirm molecular weight shifts .

- Isotopic Pattern Analysis : Use high-resolution MS (e.g., Q-TOF) to distinguish between isotopic distributions and adduct formation. Compare with synthetic standards .

- Collaborative Validation : Partner with facilities like PolyPeptide Laboratories to replicate findings and rule out instrument-specific artifacts .

Q. How can conflicting data between SEC-MALS and HPLC analyses for this compound be systematically resolved?

Methodological Answer:

- Root-Cause Analysis :

Q. What methodologies effectively identify and quantify byproducts in this compound synthesis using Tosoh’s analytical platforms?

Methodological Answer:

- Gradient Elution Optimization : Develop a 20–80% acetonitrile gradient over 15 minutes on Tosoh’s TSKgel columns to separate byproducts. Validate with spiked samples .

- Limit of Detection (LOD) : Determine LOD using signal-to-noise ratios (S/N ≥3) for trace impurities. Tosoh’s HLC-723 systems achieve CVs <2% for reproducibility .

- Table: Performance Metrics for Tosoh Analyzers

| Parameter | HLC-723G8 | SEC-MALS |

|---|---|---|

| Precision (CV) | <0.5% | <1.5% |

| Analysis Time | 1.6 min/sample | 30 min/sample |

| Interference Resistance | Carbamylation-resistant | Buffer-dependent |

Guidelines for Method Development

- Literature Review : Prioritize peer-reviewed studies using Tosoh’s systems (e.g., HbA1c protocols ) and adapt them for peptide research.

- Ethical Reporting : Document negative results (e.g., failed separations) to improve reproducibility, aligning with Beilstein Journal’s experimental reporting standards .

- Collaborative R&D : Leverage Tosoh’s specialized facilities (e.g., Inorganic/Organic Materials Research Laboratories) for advanced characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.